Bromadiolone

Catalog No.
S522069
CAS No.
28772-56-7
M.F
C30H23BrO4
M. Wt
527.41
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadiolone

CAS Number

28772-56-7

Product Name

Bromadiolone

IUPAC Name

3-[3-[4-(4-bromophenyl)phenyl]-3-hydroxy-1-phenylpropyl]-4-hydroxychromen-2-one

Molecular Formula

C30H23BrO4

Molecular Weight

527.41

InChI

InChI=1S/C30H23BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25-26,32-33H,18H2

InChI Key

OWNRRUFOJXFKCU-FTJBHMTQSA-N

SMILES

C1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O)C4=C(C5=CC=CC=C5OC4=O)O

Solubility

Soluble in DMSO

Synonyms

Bromadiolone; Contrac; Ratimus; Rotox; Temus; Topidion;

Description

The exact mass of the compound Bromadiolone is 526.078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Bromadiolone was first developed in the 1970s in the United Kingdom []. It belongs to the second-generation of 4-hydroxycoumarin anticoagulants, which are more powerful than earlier versions like warfarin. Bromadiolone's potency stems from its ability to accumulate in the liver of target animals.


Molecular Structure Analysis

Bromadiolone's molecular formula is C30H23BrO4. The key feature of its structure is a chroman-4-one core, which is responsible for its anticoagulant properties []. Additionally, a bromine atom is present on a phenyl ring, contributing to its potency and unique characteristics compared to other 4-hydroxycoumarins.


Chemical Reactions Analysis

The specific synthesis of Bromadiolone is a proprietary process protected by commercial entities []. However, scientific literature describes similar reactions to synthesize related 4-hydroxycoumarin compounds. These reactions typically involve condensation of a salicylaldehyde derivative with a β-ketoester, followed by cyclization and further functionalization steps.

The breakdown of Bromadiolone in the environment is not extensively studied, but it is expected to undergo degradation through hydrolysis and microbial action.


Physical And Chemical Properties Analysis

  • Melting point: 200-202 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (0.1 mg/L at 25 °C) []. More soluble in organic solvents like acetone and chloroform.
  • Stability: Stable under normal storage conditions [].

Efficacy Studies

  • Rodent Control

    Research evaluates bromadiolone's effectiveness in controlling different rodent species in various settings. This includes studies comparing its efficacy against other rodenticides or traditional methods [].

  • Field Trials

    Field trials assess bromadiolone's effectiveness in real-world scenarios, such as agricultural fields, warehouses, or urban environments. These studies measure factors like bait consumption, mortality rates, and population reduction [].

Environmental Impact Research

  • Non-Target Species

    Research investigates the potential risks of bromadiolone to non-target species like birds, earthworms, and beneficial insects. This includes studies on secondary poisoning through the food chain and assessing the environmental persistence of bromadiolone [, ].

  • Bioaccumulation

    Studies examine bromadiolone's bioaccumulation potential in the food chain. This helps researchers understand the risks associated with repeated exposure in non-target animals that might consume contaminated prey [].

Analytical Method Development

  • Detection Methods: Research focuses on developing and improving analytical methods for detecting bromadiolone in environmental samples, animal tissues, and baits. This allows researchers to accurately measure bromadiolone levels and assess potential risks [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.1

Exact Mass

526.078

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Bromadiolone

Biological Half Life

... Poisoning in a 40-year old female who ... ingested ... equivalent to 8.5 mg bromadiolone (0.17 mg/kg body weight), four days prior to admission. ... The first plasma bromadiolone level (5 days post-ingestion) was 92 ng/mL. Serial measurement of plasma bromadiolone levels confirmed the diagnosis and demonstrated that bromadiolone obeys the elimination kinetic of a two-compartment model with a rapid, fairly steep decline phase (half-life 3.5 days) followed by a slower termination phase (half-life 24 days). ...
Rats (Rattus norvegicus) dosed orally with the rodenticide bromadiolone (0.8 and 3 mg/kg) were sacrificed in groups of 4 rats at various times up to 97 hr after administration. Bromadiolone was assayed in plasma, liver and kidney. ... The compound disappeared slowly from the organism with a half-life of 25.7 hr for the 0.8 mg/kg dose and 57.5 hr for the 3 mg/kg. ...
Half-life in blood /of rats/ 1.0 to 2.4 days... Half-life in liver /of rats/ 170-318 days /From table/.
Calculated elimination half-life of 140 hr.
The concentrations of bromadiolone in whole blood and plasma in serial samples from a 62-year-old woman were measured. The half-life of bromadiolone in blood was estimated to be about 6 days in the initial phase of elimination and about 10-13 days in the terminal phase.

Use Classification

Agrochemicals -> Rodenticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Prepn: E. Boschetti et al, German patent 1959317; eidem, United States of America patent 3764693 (1970, 1973 both to Lipha).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies bromadiolone (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.
Developed by Lipha of Lyon, France and distributed in North America by Chempar Chemical Co.
Bromadiolone is a second-generation anticoagulant of the hydroxy-4-coumarin that was patented in 1967 for the control of commensal rats and mice, including those resistant to warfarin and first-generation anticoagulants, voles, and water voles.
Chemical warfare agents may be manufactured from a wide range of commercially manufactured household industrial products such as bleach, antifreeze, fertilizers containing anhydrous ammonia, pesticides, or anticoagulant rodenticides particularly superwarfarins, to name a few. ... Superwarfarins may be used to harm or terrorize people through the ingestion of contaminated food or water. /Superwarfarins/

Analytic Laboratory Methods

The purpose of this study was to develop and validate a liquid chromatography-tandem mass spectrometry method for the identification and quantification of anticoagulant (anti-vitamin K or AVK) compounds, including rodenticides, drugs, and natural products because no published method could be found. The proposed method is based on ion-trap technology with electrospray ionization (ESI) and multiple reaction monitoring (MRM) technique. Each AVK is identified by means of its retention time, precursor ion, and two product ions. Plasma samples are extracted by liquid-liquid partition on Toxi-tube B((R)). The method was validated on dog plasma and gave good results in terms of specificity, linearity, and percent recovery for the 14 AVK tested (warfarin, acenocoumarol, bromadiolone, brodifacoum, chlorophacinone, coumatetralyl, dicoumarol, difenacoum, difethialone, flocoumafen, fluindione, phenindione, and tioclomarol). The limits of detection ranged from 5 to 25 ng/mL. Intraday repeatability was good, but interday repeatability was more variable though still sufficient for our diagnostic purposes. The technique was successfully applied in a series of clinical investigations to demonstrate its applicability in various animal species and gave very high sensitivity and specificity results.
Poisoning of domestic animals is frequently caused by anticoagulant rodenticides. Validation and applications of a rapid and reliable method for the simultaneous determination of 8 anticoagulant rodenticides (bromadiolone, brodifacoum, coumachlor, coumafuryl, coumatetralyl, difenacoum, flocoumafen, and warfarin) in baits and animal livers using high-performance liquid chromatography with fluorescence detection are reported herein. The methodology was validated by an in-house validation model at 2.5 mg/kg, which is the level commonly found in the tissues of poisoned domestic animals. The 8 anticoagulants can be determined at the concentration range of 1.25-100 mg/kg with determination coefficients higher than 0.992. A recovery value from 70% to 109% was observed for all the studied molecules. The results of the validation process demonstrate suitability for application in official analysis and for monitoring purposes of animal poisoning by anticoagulant rodenticides.
A sensitive method for the simultaneous quantification of eight anticoagulant rodenticides (brodifacoum, bromadiolone, chlorophacinone, coumatetralyl, difenacoum, difethialone, flocoumafen and warfarin) in animal plasma and liver using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-HESI-MS/MS) is described. The sample preparation includes a liquid-liquid extraction with acetone. The compound 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin is used as an internal standard. Chromatographic separation was achieved using a Nucleodur C18 gravity column. Good linearity was observed up to 750 ng/mL for chlorophacinone and up to 500 ng/mL for the other compounds in plasma. In liver, good linearity was seen up to 500 ng/g for brodifacoum, chlorophacinone, difenacoum and difethialone and up to 750 ng/g for the other compounds. Depending on the compound, a level of 1 or 5 ng/mL could be quantified fulfilling the criteria for accuracy and precision and was therefore set as limit of quantification of the method in plasma. In liver, the limit of quantification was set at 250 ng g(-1) for coumatetralyl and warfarin and at 100 ng/g for the other compounds. In plasma, the limit of detection varied from 0.07 ng/mL for flocoumafen to 3.21 ng/mL for brodifacoum. In liver, the limit of detection varied from 0.37 ng/g for warfarin to 4.64 ng/g for chlorophacinone. The method was shown to be of use in a pharmacokinetic study after single oral administration to mice and in the confirmation of suspected poisoning cases in domestic animals.
Cereal-based bromadiolone anticoagulant is often used for rodent control, and because these baits are attractive for poultry they may be accidentally ingested. Thus, the aim of this study was to develop a new high-performance liquid chromatography (HPLC) method for the determination of bromadiolone residues in hens' eggs and its plasma kinetics. Laying hens (n = 48) were divided into four groups of 12 animals each. Groups I and II received orally a single dose of bromadiolone 10 mg/kg, group III received a single dose of bromadiolone 60 mg/kg, and group IV was the control. Eggs were collected from groups I, III, and IV, whereas plasma was collected from groups II and IV. The HPLC method developed was reproducible, sensitive, accurate, and linear within the range 0.1-20 ug/g. The final HPLC conditions were as follows: mobile phase MeOH-ammonium acetate (0.5 M) triethylamine buffer (pH 5, 51:49, v/v); analytical column Luna C18 ODS2; wavelength 260 nm; flow rate of 1.5 mL/min; and warfarin as internal standard (5 ug/mL). Recoveries for bromadiolone were in the range of 72-80% with RSD lower than 10%. Pharmacokinetic behavior of bromadiolone in hens results faster than that reported in other animals and humans. Following 10 and 60 mg/kg treatment bromadiolone was not detected in albumen but was present in yolk from day 4 to 5 and from day 2 to 9. In conclusion, the bromadiolone amount found in eggs was well below the toxic dose of this anticoagulant for humans, and no anticoagulant effect should be observed.
For more Analytic Laboratory Methods (Complete) data for BROMADIOLONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Bromadiolone and brodifacoum, two common anticoagulant rodenticides, are involved in the majority of anticoagulant rodenticide poisoning cases in humans in China. Hair analysis can provide long-term information on drug exposure. A method using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) was developed and validated for the measurement of bromadiolone and brodifacoum in human hair. A 1 mL aliquot of a phosphate buffer solution (pH 6.8) was added to 20 mg of pulverized hair followed by ultrasonication and liquid-liquid extraction. Liquid chromatography was performed using a C(18) column with a mobile phase gradient of ammonium acetate (10 mM) and methanol. A tandem mass spectrometer in multiple reaction monitoring mode with a negative electrospray ionization source was employed for detection. Warfarin-d(5) was used as an internal standard for both analytes. The limits of detection (LODs) for bromadiolone and brodifacoum were 0.010 and 0.025 ng/mg, respectively. The calibration curves for both analytes were linear from 0.025 to 1 ng/mg. The accuracy ranged from 90.3 to 109.3%, and the intra-day and inter-day imprecisions were less than 15%. The established method was found effective when applied to the analyses of bromadiolone or brodifacoum in five cases, indicating that segmental hair analysis could be useful for clinical and forensic purposes by identifying the time of ingestion.
This paper presents a fully validated method for the qualitative identification of bromadiolone, brodifacoum, coumachlor, coumatetralyl, difenacoum and warfarin in whole blood specimens. Samples are protein precipitated with acetonitrile, processed via solid-phase extraction and analyzed by high-performance liquid chromatography with high resolution tandem mass spectrometric detection. Limits of detection were 10 ng/mL or better for all analytes.
Rodenticide anticoagulants are used in the control of rodent populations. In addition to accidental ingestions in humans, such agents have also been used for homicidal and suicidal purposes. There are two major groups of rodenticide anticoagulants - hydroxycoumarins and indanediones. Before the advent of LC-MS/MS, analysis for such agents was relegated to such techniques as TLC and HPLC with nonspecific modes of detection. LC-MS/MS has been used to determine any given number of rodenticide anticoagulants in animal tissues, foods, plasma, etc. Use of this technique allows for the simultaneous identification of individual compounds within both classes of rodenticide anticoagulants. The LC-MS/MS method presented allows for simultaneous qualitative identification of brodifacoum, bromadiolone, chlorphacinone, dicumarol, difenacoum, diphacinone, and warfarin in blood, serum, and plasma using ESI in the negative mode. Two transitions are monitored for each analyte after a simple sample preparation. Chromatographic separation is accomplished using a gradient of ammonium hydroxide in water and ammonium hydroxide in methanol. Chloro-warfarin is used as internal standard.
A rapid, sensitive and selective method for the simultaneous determination of bromadiolone, flocoumafen and brodifacoum in whole blood using warfarin as internal standard (IS) by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) has been developed and validated. The target compounds were extracted from the whole blood with ethyl acetate and separated on an XDB C18 column (150 mm x 2.1 mm i.d. x 5 um) by using a mobile phase consisting of 0.2% acetic acid/methanol (12/88, v/v) at a constant flow rate of 0.50 mL/min. The analytes were detected using negative ESI-MS in the selected ion monitoring (SIM) mode. The molecular ions [M-H]- of m/z 527, 541,523 and 307 were selected for the quantification for bromadiolone, flocoumafen, brodifacoum and the IS, respectively. The calibration curves were linear (r2 > 0.995) in the concentration range of 0.50-100.00 ng/mL. The method showed a satisfactory sensitivity (0.05-0.5 ng/mL using 200 uL blood), precision (RSD < 11.9%), accuracy (recovery: 82.0-96.1%) and selectivity. This method was successfully applied to the determination of the analytes for the diagnoses of poisoned human beings and animals.
For more Clinical Laboratory Methods (Complete) data for BROMADIOLONE (14 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Protect from extreme temperatures.
Technical material and formulations should be stored in sealed containers in locked, well-ventilated, dry areas, away from frost, direct sunlight, and sources of heat and ignition. Keep products out of reach of children and unauthorized personnel. Do not store near food or animal feed.

Interactions

The non-steroid anti-inflammatory drugs ibuprofen and phenylbutazone potentiated the anticoagulant effects of brodifacoum and bromadiolone in rats.
The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin and indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin and indandione derivatives/

Stability Shelf Life

Thermally stable below 200 °C. /technical, 97% pure/

Dates

Modify: 2023-08-15
1: Liu J, Xiong K, Ye X, Zhang J, Yang Y, Ji L. Toxicity and bioaccumulation of bromadiolone to earthworm Eisenia fetida. Chemosphere. 2015 Sep;135:250-6. doi: 10.1016/j.chemosphere.2015.04.058. Epub 2015 May 15. PubMed PMID: 25965004.
2: Nakagawa L, de Masi E, Narciso E, Neto HM, Papini S. Palatability and efficacy of bromadiolone rodenticide block bait previously exposed to environmental conditions. Pest Manag Sci. 2015 Oct;71(10):1414-8. doi: 10.1002/ps.3944. Epub 2014 Dec 15. PubMed PMID: 25421904.
3: Yan H, Xiang P, Zhu L, Shen M. Determination of bromadiolone and brodifacoum in human blood using LC-ESI/MS/MS and its application in four superwarfarin poisoning cases. Forensic Sci Int. 2012 Oct 10;222(1-3):313-7. doi: 10.1016/j.forsciint.2012.07.008. Epub 2012 Aug 19. PubMed PMID: 22910058.
4: Zhu L, Yan H, Shen B, Shi Y, Shen M, Xiang P. Determination of bromadiolone and brodifacoum in human hair by liquid chromatography/tandem mass spectrometry and its application to poisoning cases. Rapid Commun Mass Spectrom. 2013 Feb 28;27(4):513-20. doi: 10.1002/rcm.6477. PubMed PMID: 23322657.
5: Jacob J, Endepols S, Pelz HJ, Kampling E, Cooper TG, Yeung CH, Redmann K, Schlatt S. Vitamin K requirement and reproduction in bromadiolone-resistant Norway rats. Pest Manag Sci. 2012 Mar;68(3):378-85. doi: 10.1002/ps.2273. Epub 2011 Sep 14. PubMed PMID: 21919186.
6: Li YL, Wang YL, Yang XL. [Clinical analysis of acute bromadiolone poisoning]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2011 Jul;29(7):545. Chinese. PubMed PMID: 22214168.
7: Winters AM, Rumbeiha WK, Winterstein SR, Fine AE, Munkhtsog B, Hickling GJ. Residues in Brandt's voles (Microtus brandti) exposed to bromadiolone-impregnated baits in Mongolia. Ecotoxicol Environ Saf. 2010 Jul;73(5):1071-7. doi: 10.1016/j.ecoenv.2010.02.021. Epub 2010 Mar 15. PubMed PMID: 20227761.
8: Centorino MB, Sanchez DL, Catalano G, Catalano MC. The use of bromadiolone to potentiate self-mutilatory bleeding: a case report. Psychosomatics. 2012 Sep-Oct;53(5):489-93. doi: 10.1016/j.psym.2012.01.009. Epub 2012 Jun 1. PubMed PMID: 22658710.
9: Šćepović T, Jokić G, Esther A, Kataranovski D, Vukša P, Đedović S, Vukša M. VKOR variant and sex are the main influencing factors on bromadiolone tolerance of the house mouse (Mus musculus L.). Pest Manag Sci. 2016 Mar;72(3):574-9. doi: 10.1002/ps.4027. Epub 2015 May 13. PubMed PMID: 25904314.
10: Giorgi M, Mengozzi G. An HPLC method for the determination of bromadiolone plasma kinetics and its residues in hen eggs. J Chromatogr Sci. 2010 Oct;48(9):714-20. PubMed PMID: 20875232.
11: Endepols S, Klemann N, Jacob J, Buckle AP. Resistance tests and field trials with bromadiolone for the control of Norway rats (Rattus norvegicus) on farms in Westphalia, Germany. Pest Manag Sci. 2012 Mar;68(3):348-54. doi: 10.1002/ps.2268. Epub 2011 Oct 3. PubMed PMID: 21972086.
12: Misenheimer TM, Lund M, Baker EM, Suttie JW. Biochemical basis of warfarin and bromadiolone resistance in the house mouse, Mus musculus domesticus. Biochem Pharmacol. 1994 Feb 11;47(4):673-8. PubMed PMID: 8129744.
13: Sage M, Fourel I, Cœurdassier M, Barrat J, Berny P, Giraudoux P. Determination of bromadiolone residues in fox faeces by LC/ESI-MS in relationship with toxicological data and clinical signs after repeated exposure. Environ Res. 2010 Oct;110(7):664-74. doi: 10.1016/j.envres.2010.07.009. Epub 2010 Aug 7. PubMed PMID: 20692656.
14: Ondracek K, Bandouchova H, Hilscherova K, Kovacova V, Linhart P, Miksikova M, Mlcakova V, Osickova J, Pohanka M, Skochova H, Pikula J. Mixture toxicity of microcystin-LR, paraoxon and bromadiolone in Xenopus laevis embryos. Neuro Endocrinol Lett. 2015;36 Suppl 1:114-9. PubMed PMID: 26757121.
15: Coeurdassier M, Riols R, Decors A, Mionnet A, David F, Quintaine T, Truchetet D, Scheifler R, Giraudoux P. Unintentional wildlife poisoning and proposals for sustainable management of rodents. Conserv Biol. 2014 Apr;28(2):315-21. doi: 10.1111/cobi.12230. Epub 2014 Jan 9. PubMed PMID: 24405288.
16: Subbiah D, Kala S, Mishra AK. Study on the fluorescence characteristics of bromadiolone in aqueous and organized media and application in analysis. Chemosphere. 2005 Dec;61(11):1580-6. Epub 2005 Jun 27. PubMed PMID: 15982718.
17: Rowe FP, Plant CJ, Bradfield A. Trials of the anticoagulant rodenticides bromadiolone and difenacoum against the house mouse (Mus musculus L.). J Hyg (Lond). 1981 Oct;87(2):171-7. PubMed PMID: 7288171; PubMed Central PMCID: PMC2134035.
18: Liu S, Sun J, Jiao B, Yang Y, Gu L, Li W. [Combination of thrombosis and coagulation disorder as first manifestation of bromadiolone toxicity: a case report and literature review]. Zhonghua Xue Ye Xue Za Zhi. 2015 Oct;36(10):876-7. doi: 10.3760/cma.j.issn.0253-2727.2015.10.017. Review. Chinese. PubMed PMID: 26477772.
19: Vindenes V, Karinen R, Hasvold I, Bernard JP, Mørland JG, Christophersen AS. Bromadiolone poisoning: LC-MS method and pharmacokinetic data. J Forensic Sci. 2008 Jul;53(4):993-6. doi: 10.1111/j.1556-4029.2008.00737.x. PubMed PMID: 18482378.
20: Wu J, Shan XO. [Bromadiolone poisoning complicated with thrombosis in the lower extremities in a case]. Zhonghua Er Ke Za Zhi. 2010 Jul;48(7):550-1. Chinese. PubMed PMID: 21055099.

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